B1192089 AFX-9901

AFX-9901

Cat. No.: B1192089
Attention: For research use only. Not for human or veterinary use.
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Description

AFX-9901 (CAS No. 1046861-20-4) is a boron-containing organic compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structure includes a boronic acid group substituted with bromine, chlorine, and oxygen atoms, contributing to its unique physicochemical and pharmacological properties . Key characteristics include:

  • Log P (octanol/water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity.
  • Solubility: Approximately 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions.
  • Safety profile: No PAINS (pan-assay interference compounds) alerts, but one Brenk alert (related to reactive functional groups) .

This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a tetrahydrofuran/water solvent system at 75°C .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AFX9901;  AFX-9901;  AFX 9901; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

AFX-9901 belongs to the arylboronic acid family, which is widely studied for applications in Suzuki-Miyaura coupling reactions and as enzyme inhibitors. Below is a comparative analysis with two structurally analogous compounds:

Table 1: Structural and Functional Comparison

Property This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight 235.27 g/mol 235.27 g/mol 264.32 g/mol
Substituents Br, Cl, O₂ Br, Cl Br, 2×Cl
Log P (XLOGP3) 2.15 2.15 (estimated) 2.98
TPSA (Topological Polar Surface Area) 40.46 Ų 40.46 Ų 40.46 Ų
Synthetic Accessibility 2.07 (moderate) 1.95 (easier) 2.30 (complex)
Similarity Score N/A 0.87 0.71

Key Findings :

Substituent Effects :

  • The additional oxygen atom in this compound enhances its polarity compared to the dichloro-substituted analog, improving solubility but reducing membrane permeability (log Kp = -6.21 cm/s) .
  • Bromine and chlorine substituents in all three compounds contribute to electrophilic reactivity, critical for cross-coupling applications.

None of the compounds show CYP enzyme inhibition, reducing drug-drug interaction risks .

Synthetic Challenges :

  • This compound requires precise stoichiometric control (e.g., potassium phosphate as a base) to avoid byproducts, whereas simpler analogs are more straightforward to synthesize .

Comparison with Functionally Similar Compounds

This compound’s boronic acid group shares functional similarities with bortezomib (a proteasome inhibitor) and tavaborole (an antifungal agent). However, critical distinctions exist:

Table 2: Functional Comparison with Therapeutic Boron Compounds

Property This compound Bortezomib Tavaborole
Primary Use Research chemical Anticancer (multiple myeloma) Antifungal (onychomycosis)
Target Undetermined Proteasome Leucyl-tRNA synthetase
Bioavailability 0.55 0.82 0.90
Log P 2.15 (XLOGP3) 1.50 2.30
Clinical Stage Preclinical FDA-approved FDA-approved

Key Findings :

Mechanistic Divergence : Unlike bortezomib and tavaborole, this compound lacks a defined biological target, limiting its therapeutic translation despite favorable physicochemical properties.

Optimization Potential: this compound’s synthetic accessibility (score 2.07) is superior to bortezomib (score 4.50), suggesting easier scale-up for industrial applications .

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